molecular formula C7H3BrClF3O B2820406 3-Bromo-2-chloro-5-(trifluoromethyl)phenol CAS No. 1881328-60-4

3-Bromo-2-chloro-5-(trifluoromethyl)phenol

Cat. No. B2820406
CAS RN: 1881328-60-4
M. Wt: 275.45
InChI Key: FVGMEXJBBKYUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)phenol is a chemical compound with the empirical formula C7H4BrF3O. It has a molecular weight of 241.01 . It is typically available in solid form .


Molecular Structure Analysis

The SMILES string of this compound is OC1=CC(Br)=CC(C(F)(F)F)=C1 . This indicates that the compound has a phenol group (OH) and a trifluoromethyl group (CF3) attached to a benzene ring, which also carries a bromine atom .


Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethyl)phenol is a solid compound . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used in the synthesis of new chalcones, which are studied for their interaction with DNA, urease inhibition, antioxidant potential, and other properties. These chalcones are analyzed using various spectroscopic techniques and have shown strong interaction with DNA through intercalation mode (Rasool et al., 2021).

Crystal Structure and Antibacterial Activities

  • A related Schiff base compound was synthesized and characterized for its crystal structure, and its preliminary biological tests showed excellent antibacterial activities (Wang et al., 2008).

Environmental Impact and Oxidation Processes

  • Studies on the environmental concentrations and toxicology of related bromophenols like 2,4,6-Tribromophenol highlight their ubiquitous presence in the environment and the need for more knowledge about their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Catalytic Applications

  • Tetranuclear copper(ii)-Schiff-base complexes, involving related phenol compounds, have been synthesized and found to be active catalysts for the oxidation of cyclohexane and toluene (Roy & Manassero, 2010).

Pharmacological Effects of Similar Compounds

  • Chlorogenic Acid (CGA), a phenolic acid with a similar structure, is known for various therapeutic roles such as antioxidant activity and modulation of lipid and glucose metabolism (Naveed et al., 2018).

Reaction with Water Treatment Chemicals

  • The reactivity of phenolic compounds like 3-Bromo-2-chloro-5-(trifluoromethyl)phenol with bromine and chlorine in water treatment processes is significant, influencing the formation of by-products and impacting water quality (Criquet et al., 2015).

Safety and Hazards

While specific safety and hazard data for 3-Bromo-2-chloro-5-(trifluoromethyl)phenol is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be worn and direct contact with the skin, eyes, or ingestion should be avoided .

properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGMEXJBBKYUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.